Methylidyne, cyano-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4120-02-9 |
|---|---|
Molecular Formula |
C2H3N |
Molecular Weight |
41.05 g/mol |
IUPAC Name |
ethenimine |
InChI |
InChI=1S/C2H3N/c1-2-3/h3H,1H2 |
InChI Key |
ZUKSLMGYYPZZJD-UHFFFAOYSA-N |
SMILES |
C=C=N |
Canonical SMILES |
C=C=N |
Other CAS No. |
4120-02-9 |
Synonyms |
ketenimine |
Origin of Product |
United States |
Theoretical and Computational Chemistry Methodologies for Methylidyne, Cyano Systems
Potential Energy Surface (PES) Mapping and Reaction Dynamics Simulations Involving Methylidyne, cyano-
Unimolecular Decomposition Dynamics and Energy Redistribution
The unimolecular decomposition dynamics of species related to the CN radical are complex and depend heavily on the initial conditions and the specific molecular system. For instance, studies on acetyl cyanide have shown that while isomerization to acetyl isocyanide is a predominant channel, decomposition into HCN and CH2CO is a preferred dissociation pathway at high temperatures kuleuven.be. Research into the dynamics of CN radicals reacting with other molecules, such as ethane, highlights the significant role of vibrational energy redistribution within the reactant before collision, which can lead to a loss of adiabaticity and vibrational memory unex.es. While direct unimolecular decomposition pathways for the CN radical itself are less commonly studied in isolation due to its diatomic nature, understanding the decomposition of larger molecules that produce CN radicals is vital. For example, the study of CN radical reactions in solution indicates that while solvent effects might not drastically alter reaction barriers, they can influence energy partitioning in the products compared to gas-phase dynamics aip.org. Research into the role of intramolecular vibrational energy redistribution (IVR) is critical, as it can outcompete optically-driven processes in controlling reaction dynamics nih.govarxiv.org.
Theoretical Spectroscopic Predictions for Methylidyne, cyano-
Theoretical spectroscopy plays a pivotal role in identifying and characterizing the CN radical, particularly in astrophysical contexts. Computational methods are used to predict its spectral fingerprints, aiding in its detection and analysis.
Ab Initio Prediction of Rotational and Vibrational Frequencies and Intensities
Ab initio calculations are fundamental for predicting the rotational and vibrational properties of the CN radical. These calculations provide essential spectroscopic constants, such as rotational constants (B), vibrational frequencies (ωe, ωexe), and centrifugal distortion constants (De), which are crucial for interpreting experimental spectra nist.gov. Studies employing methods like coupled-cluster theory and density functional theory (DFT) with various basis sets are used to accurately determine these parameters for the CN radical and its related species acs.orgacs.orgrsc.org. For example, high-level ab initio calculations have been used to predict rotational constants and dipole moments for various carbon chain anions, which are relevant for astrophysical identification arxiv.org. The accuracy of these predictions is often validated against experimental data, and efforts are made to account for effects like anharmonicity to improve the agreement arxiv.orgarxiv.orgresearchgate.net. For instance, anharmonic calculations have been shown to provide significant support in analyzing experimental results and identifying molecules by their infrared features frontiersin.org.
Simulation of Electronic Absorption and Emission Spectra for Astrophysical Identification
The simulation of electronic absorption and emission spectra is critical for the astrophysical identification of the CN radical. Researchers use computational tools and databases to predict these spectra, which are then compared with observational data from telescopes. Studies have focused on simulating X-ray absorption spectra (XAS) of CN, CN+, and CN- to aid in their identification in astronomical studies arxiv.orgarxiv.org. These simulations involve calculating potential energy curves (PECs) and using wavepacket methods to predict vibrationally-resolved spectra arxiv.orgarxiv.org. The CN radical is well-known in interstellar space, and its millimeter-wave line emission is used to probe dense molecular gas arxiv.org. Theoretical predictions of electronic spectra are also vital for understanding molecular processes in various environments, from combustion diagnosis to astrophysical phenomena mdpi.comauburn.edu. For example, simulations using programs like PGOPHER and databases like ExoMol are employed to match experimental laser-plasma emission spectra of CN mdpi.comauburn.edu.
Rovibrational Coupling and Anharmonicity Effects in Methylidyne, cyano- Spectroscopy
Rovibrational coupling and anharmonicity effects significantly influence the spectroscopic properties of the CN radical and are actively studied using advanced theoretical methods. Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, leads to shifts in vibrational frequencies and affects transition intensities. Studies have highlighted the importance of anharmonic calculations for accurately describing spectral features, especially for diatomic systems like CN arxiv.orgarxiv.org. For example, anharmonic computations have been shown to provide significant support in the analysis of experimental results and the identification of molecules by their infrared features frontiersin.org. The inclusion of these effects is crucial for obtaining high-resolution spectral predictions that match experimental observations. Furthermore, research into rovibrational coupling, such as Coriolis coupling, is essential for a comprehensive understanding of spectral perturbations and for extending the accuracy of line lists for various isotopomers of the CN radical ucl.ac.ukaip.org. These advanced theoretical treatments are vital for the precise characterization of the CN radical's spectroscopic behavior.
Advanced Experimental Techniques for Generating and Probing Methylidyne, Cyano
Gas-Phase Generation and Reaction Environments for Methylidyne, cyano- Radicals
Generating cyano radicals in the gas phase is the first step toward studying their intrinsic properties and reaction dynamics. The primary methods involve the dissociation of stable precursor molecules using energy sources like photons or electrical discharges. The resulting radicals are then introduced into controlled environments for analysis.
Pulsed laser photolysis (PLP) is a powerful and widely used technique for producing a temporally well-defined concentration of radicals. rsc.org In this method, a short, intense pulse of laser light is used to photodissociate a precursor molecule, yielding the cyano radical among other fragments. The choice of precursor and laser wavelength is critical for efficient and clean radical production. For instance, cyanogen (B1215507) iodide (ICN) can be photolyzed to produce CN radicals, and nitrosyl cyanide (NCNO) can be dissociated at 532 nm to generate CN radicals for kinetic studies. rsc.org Another common precursor is cyanogen (NCCN). The subsequent evolution of the CN radical population, either through reaction or relaxation, can be monitored over time using sensitive detection methods like laser-induced fluorescence (LIF).
Discharge sources offer an alternative method for precursor dissociation. In this approach, an electrical discharge is created in a gas mixture containing a suitable precursor diluted in a carrier gas. The high-energy electrons within the discharge fragment the precursor molecules. For example, a discharge through a gas mixture containing a nitrogen source can generate CN radicals in situ. uni-koeln.de This method is often integrated with other techniques, such as rotational spectroscopy, to study the radicals produced. wisc.edu
| Precursor Molecule | Dissociation Method | Typical Application |
| Nitrosyl cyanide (NCNO) | Pulsed Laser Photolysis (e.g., 532 nm) | Kinetic studies of CN reactions rsc.orguni-koeln.de |
| Cyanogen iodide (ICN) | Photolysis | Studies of homolytic aromatic cyanation rsc.org |
| Cyanogen (NCCN) | Photolysis, Discharge | General CN radical source |
| Acetonitrile (B52724) (CH₃CN) | Pulsed Laser Ablation in Liquid (PLAL) | Nanoparticle synthesis, fragmentation studies nih.gov |
To study molecules and radicals under conditions that mimic the cold, collision-free environment of interstellar space, supersonic jet expansion is employed. umn.edu In this technique, a high-pressure gas mixture (typically a small amount of the species of interest seeded in a large excess of an inert carrier gas like argon or helium) is expanded through a small nozzle into a vacuum chamber. umn.edu This adiabatic expansion results in dramatic cooling of the gas, with rotational and vibrational temperatures reaching as low as a few Kelvin. umn.edu This cooling simplifies complex spectra by collapsing the population into the lowest quantum states. umn.edu Radicals like CN can be generated prior to or during the expansion, for example, by passing the precursor gas through a discharge nozzle or by photolyzing the precursor at the nozzle exit. sci-hub.stcolostate.edu
Crossed molecular beam techniques provide unparalleled insight into the dynamics of single-collision chemical reactions. nih.gov In these experiments, two well-collimated beams of reactants—one containing the cyano radical and the other a target molecule—are crossed at a fixed angle in a high-vacuum chamber. uni-koeln.dedntb.gov.ua The products of the reaction scatter from the intersection point and are detected by a mass spectrometer that can be rotated around this point. By measuring the angular distribution and velocity of the products, detailed information about the reaction mechanism, energy partitioning, and the nature of the transition state can be deduced. dntb.gov.ua This method has been used to study the reactions of CN with various hydrocarbons, such as ethylene (B1197577) and dimethylacetylene, revealing the chemical dynamics of vinylcyanide and 1-cyano-1-methylallene formation, respectively. dntb.gov.ua
| Reactants | Collision Energy (kJ mol⁻¹) | Primary Product(s) | Key Finding |
| CN + Ethylene (C₂H₄) | 15.3 and 21.0 | Vinylcyanide (C₂H₃CN) | Reaction proceeds via addition to the double bond followed by H-atom elimination. dntb.gov.ua |
| CN + Dimethylacetylene (CH₃CCCH₃) | 20.8 | 1-cyano-1-methylallene (CNCH₃CCCH₂) | Unravels the reaction dynamics to form the specific isomer via a radical-closed shell reaction. dntb.gov.ua |
| CN + Acetylene (B1199291) (C₂H₂) | 48.1 | Cyanoacetylene (B89716) (HC₃N) | Comparison with theoretical potential energy surfaces provides detailed mechanistic insights. nih.gov |
| CN + Cyanoacetylene (HC₃N) | 44.8 | Dicyanoacetylene (NC₄N) | NC₄N + H is demonstrated to be the sole open channel for the reaction. nih.gov |
Cryogenic Matrix Isolation Spectroscopy for Methylidyne, cyano- Characterization
Matrix isolation is a technique used to trap and study highly reactive species like radicals, ions, and other transient molecules. researchgate.net The species of interest is suspended at a low concentration in a rigid, inert host material (the "matrix") at cryogenic temperatures, typically below 20 K. uc.pt This environment prevents the reactive species from diffusing and reacting with each other, allowing for their direct spectroscopic observation.
In a typical matrix isolation experiment, a gaseous mixture of a stable CN precursor and a large excess of an inert gas (e.g., argon, nitrogen, or neon) is condensed onto a cryogenic surface, such as a CsI window cooled to around 10-15 K. uc.pt The CN radicals are then generated in situ (see 3.2.2). The trapped radicals can be studied for extended periods using various spectroscopic methods, most commonly Fourier-transform infrared (FTIR) spectroscopy. msu.ru UV-visible absorption, fluorescence, and electron paramagnetic resonance (EPR) spectroscopy are also employed. researchgate.netmsu.ru
The inert matrix is not entirely non-interacting; weak van der Waals forces between the trapped species and the matrix atoms can cause slight perturbations. These interactions can lead to small shifts in the vibrational frequencies and changes in the electronic absorption bands compared to the gas phase. mdpi.com For example, studies of the CN radical in aqueous environments, which can be modeled in part by matrix studies, show that both the A ²Π ← X ²Σ⁺ and B ²Σ⁺ ← X ²Σ⁺ electronic transitions are blue-shifted relative to their gas-phase positions due to electrostatic and valence repulsion interactions with the surrounding medium. usc.edunih.gov
To study the cyano radical itself within a matrix, it must be generated from a stable precursor that has been co-deposited with the matrix gas. Photolysis is a common method, where the solidified matrix is irradiated with light of a specific wavelength (often from a UV lamp or laser) to break apart the precursor molecules. For instance, photolysis of matrix-isolated cyanoacetylene has been reported to produce CN⁻ anions, and photolysis of the [Fe(CN)₅(NO)]²⁻ ion can lead to the loss of CN radicals. researchgate.netrsc.org
Radiolysis, using sources such as X-rays, provides another pathway for generating radicals within the matrix. High-energy radiation can ionize and dissociate both the precursor and the matrix atoms. For example, X-ray irradiation of a C₂H₂/CO/Ar gaseous mixture condensed at 5 K has been used to generate a variety of radical cations, demonstrating the utility of this high-energy approach for creating novel reactive species in a controlled cryogenic environment. msu.ru These in-situ generation methods are crucial for trapping and spectroscopically characterizing transient species like the cyano radical that cannot be easily handled and deposited directly.
High-Resolution Spectroscopic Detection and Analysis of Methylidyne, cyano-
High-resolution spectroscopy provides the most detailed information about the quantum-state structure of molecules. For a simple but important diatomic radical like •CN, these techniques can precisely determine rotational constants, vibrational frequencies, fine and hyperfine structure, and electronic state energies.
The cyano radical was one of the first molecules detected in the interstellar medium, identified via its ultraviolet absorption spectrum in 1940. wikipedia.org Since then, its spectrum has been studied across a wide range of the electromagnetic spectrum. Rotational spectroscopy, particularly in the millimeter-wave and terahertz regions, has been used to observe the pure rotational transitions of •CN in its ground electronic state (X ²Σ⁺). These measurements provide highly accurate data on the molecule's rotational constants and bond length. In 1995, its rotational absorption spectrum was observed in the 1 THz region, with measurements of transitions such as N = 8 to N = 8 and N = 7 to N = 8. wikipedia.org
Vibration-rotation spectroscopy, typically in the infrared, probes the transitions between different vibrational levels. In 1991, vibration-rotational bands of •CN were observed using a Fourier-transform spectrometer. wikipedia.org High-resolution studies of the electronic transitions, such as the B ²Σ⁺ ← X ²Σ⁺ (Violet System) and A ²Π ← X ²Σ⁺ (Red System), reveal the coupling between electronic, vibrational, and rotational motions within the molecule. usc.edunih.gov Theoretical calculations, including methods like time-dependent density functional theory (TD-DFT) and equation-of-motion coupled-cluster (EOM-CCSD), are essential for interpreting these complex spectra, especially when the radical is perturbed by a solvent or matrix environment. usc.edunih.govmdpi.comnih.gov
| Spectroscopic Transition | Spectral Region | Information Obtained |
| Pure Rotational | Millimeter-wave, Terahertz | Rotational constants, bond length, hyperfine structure wikipedia.org |
| Vibration-Rotational | Infrared | Vibrational frequencies, rotational constants in different vibrational states wikipedia.org |
| A ²Π ← X ²Σ⁺ (Red System) | Visible, Near-Infrared | Electronic energy levels, fine structure, vibrational structure of A and X states usc.edunih.gov |
| B ²Σ⁺ ← X ²Σ⁺ (Violet System) | Ultraviolet | Electronic energy levels, vibrational structure of B and X states usc.edunih.gov |
Mass Spectrometric Approaches for Reaction Product Identification and Kinetic Measurements
Mass spectrometry (MS) is a fundamental tool for identifying reaction products by measuring their mass-to-charge ratio. nih.gov However, conventional MS techniques often struggle to differentiate between isomers—molecules with the same chemical formula but different atomic arrangements—as they have identical molecular weights. researchgate.net Photoionization Mass Spectrometry (PIMS) offers a powerful solution to this challenge.
In PIMS, molecules are ionized using photons, typically from a tunable vacuum ultraviolet (VUV) light source. By carefully controlling the photon energy, one can achieve "soft" ionization, where the molecule is ionized with minimal excess energy, thus preserving the molecular ion and reducing fragmentation. This is crucial for identifying the primary products of a reaction.
Furthermore, by scanning the photon energy and recording the ion signal, a photoionization efficiency (PIE) curve is generated. The onset of the PIE curve corresponds to the ionization energy (IE) of the molecule. Since isomers often have distinct ionization energies, measuring these values provides a clear method for their differentiation.
When higher photon energies are used, dissociative photoionization occurs, leading to the formation of fragment ions. The fragmentation pattern is highly dependent on the molecular structure. nih.gov Isomers will often fragment through different pathways, yielding distinct patterns of fragment ions and their relative abundances in the mass spectrum. selcuk.edu.tr Analyzing these energy-dependent fragmentation patterns provides a robust method for isomeric differentiation, allowing for the confident identification of specific product isomers in complex reaction mixtures. researchgate.net This approach has been successfully used to distinguish, for example, between different cyano-cyclopentadiene ions formed from the dissociative ionization of aniline. nih.gov
Studying the reaction kinetics of a reactive species like cyanomethylidyne requires specialized experimental setups that allow for controlled reaction times and sensitive detection of reactants and products. Ion traps and flow tube reactors are two such powerful techniques.
Flow Tube Reactors are widely used for gas-phase kinetics studies. nih.gov In a typical setup, a carrier gas containing one reactant flows through a tube at a constant velocity. A second reactant is injected into the flow, and its concentration is monitored at various points along the tube. nih.gov This spatial profile is then converted into a temporal profile to determine reaction rates. nist.gov These reactors are particularly well-suited for studying neutral-neutral reactions under well-defined conditions of temperature and pressure. The combination of a flow tube with a sensitive detection method, such as mass spectrometry or laser-induced fluorescence, allows for the determination of rate constants for elementary reactions. However, careful modeling is required to account for factors like axial and radial diffusion and the parabolic velocity profile of laminar flow to extract accurate kinetic data. nih.govnist.gov
Ion Traps are versatile tools for studying the kinetics of ion-molecule reactions. Ions, which can be the cyanomethylidyne radical cation or a reactant ion, are confined in a small volume by electric and/or magnetic fields. A neutral reactant gas is then introduced into the trap at a known pressure. By monitoring the decay of the reactant ion signal or the growth of the product ion signal as a function of time, the rate constant for the reaction can be determined. Ion traps offer the advantage of long observation times, allowing for the study of very slow reactions. They can also be coupled with various mass spectrometric techniques (e.g., tandem MS) to identify reaction products and elucidate reaction mechanisms.
The combination of these reactor technologies with advanced detection methods provides a comprehensive toolkit for measuring the rate constants and understanding the detailed mechanisms of reactions involving the cyanomethylidyne radical. whiterose.ac.uk
Reaction Kinetics and Mechanistic Pathways of Methylidyne, Cyano
Gas-Phase Reactions of Methylidyne, cyano- with Diverse Chemical Species
The gas-phase chemistry of the cyanomethylidyne radical (C₂N) is dominated by its interactions with a wide range of molecules. These reactions are often characterized by high rate coefficients and complex potential energy surfaces, leading to a variety of products.
The C₂N radical readily undergoes addition reactions with molecules containing multiple bonds, such as alkenes, alkynes, and nitriles. libretexts.orgbyjus.comicandochemistry.comlibretexts.orgwiley.com These reactions typically proceed by the radical adding across the π-system of the unsaturated molecule. libretexts.org
Theoretical studies on the reaction of C₂N with acetylene (B1199291) (C₂H₂) show that the reaction involves a barrierless carbenoid addition to the carbon-carbon triple bond. nih.gov This initial step forms a highly energetic three-membered cyclic intermediate, which can then rearrange or dissociate to form products. nih.gov The reactivity of C₂N is influenced by substituents on the unsaturated hydrocarbon; electron-donating groups like methyl tend to increase the reaction rate, whereas electron-withdrawing groups like a cyano substituent decrease it. nsf.gov This behavior is attributed to the influence of the substituent on the electron density of the multiple bond, which affects the interaction with the incoming radical. nsf.gov
Table 1: Theoretical Rate Constants for the Addition Reaction of Methylidyne, cyano- (CCN) with Acetylene (C₂H₂) at 298 K
| Reactant | Product Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| CCN + C₂H₂ | Formation of cyclic intermediate | Not explicitly calculated, but proceeds without a potential-energy barrier | nih.gov |
A key characteristic of the C₂N radical is its ability to insert into sigma (σ) bonds, a behavior typical of carbynes. nih.gov Studies on the reactions of C₂N with molecules like methane (B114726) (CH₄), ammonia (B1221849) (NH₃), and water (H₂O) have confirmed this insertion mechanism. nih.gov Instead of a direct hydrogen abstraction, the reaction proceeds via an insertion of the C₂N radical into a C-H, N-H, or O-H bond, respectively, followed by dissociation of the resulting complex. nih.gov
For instance, the reaction with methane is proposed to follow an insertion-dissociation mechanism rather than a direct H-abstraction. nih.gov This is a significant finding, as barrierless reactions between a radical and a saturated alkane are considered rare. agrisearch.cn This carbyne-insertion behavior is a critical aspect of C₂N's reactivity, distinguishing it from many other radical species. nih.gov A comparison of C₂N's reactions with normal alkanes to those of CN and OH radicals suggests the mechanism is hydrogen abstraction, indicating that the pathway may depend on the specific reaction partner. acs.org
The C₂N radical participates in rapid radical-radical reactions. The reaction between atomic nitrogen (N) and C₂N is of particular interest. Experimental studies have shown this reaction to have a rate constant that is largely independent of temperature down to 54 K. researchgate.net This reaction is a potential source of two cyano (CN) radicals, making it highly relevant in nitrogen-rich chemical environments like interstellar clouds. researchgate.netarxiv.org
The ion-molecule chemistry of C₂N is also extensive. The C₂N⁺ cation exists as two isomers, CCN⁺ and CNC⁺, with the latter being more stable. nasa.govnih.gov These isomers exhibit different reactivities. For example, in reactions with H₂, CH₄, and C₂H₂, the more reactive CCN⁺ isomer is consumed more rapidly than the CNC⁺ isomer. nasa.govnih.gov The reaction of C⁺ with hydrogen cyanide (HCN) produces the more stable CNC⁺ isomer due to energy constraints. nasa.govcapes.gov.br
The C₂N⁻ anion reacts with molecules like cyanoacetylene (B89716) (HC₃N) to form larger anions, a process that may contribute to the growth of complex molecules in environments like the atmosphere of Titan. researchgate.net
Table 2: Selected Rate Constants for Radical-Radical and Ion-Molecule Reactions
| Reaction | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| N + C₂N → CN + CN | 54 - 296 | ~(1.6 ± 0.3) x 10⁻¹⁰ | researchgate.net |
| CCN⁺ + H₂ → HCCN⁺ + H | 300 ± 5 | 1.1 x 10⁻⁹ | nasa.govnih.gov |
| CNC⁺ + H₂ → No Reaction | 300 ± 5 | < 1 x 10⁻¹³ | nasa.govnih.gov |
| C₂N⁻ + HCOOH → Products | 36 - 294 | Weak temperature dependence | researchgate.net |
Low-Temperature Reaction Dynamics and Astrophysical Relevance
The chemistry of Methylidyne, cyano- is profoundly important in the cold, diffuse environments of interstellar space. numberanalytics.comohio.edu Its ability to react at extremely low temperatures makes it a key ingredient in astrochemical models that seek to explain the formation of complex organic molecules. aanda.orgpsu.edu
Many reactions involving the C₂N radical are characterized by having no activation energy barrier. researchgate.netnih.govuhmreactiondynamics.org This is a critical feature for reactions occurring in cold molecular clouds, where temperatures can be as low as 10 K. At such low temperatures, even small energy barriers would effectively halt a reaction.
The barrierless nature of C₂N addition to unsaturated hydrocarbons like acetylene and its insertion into some sigma bonds allows these processes to be efficient molecular growth pathways in space. nih.gov Furthermore, the rate constants for some of its key reactions show a weak dependence on temperature, or even increase as the temperature drops. wikipedia.org For example, the reaction of the C₂N⁻ anion with formic acid (HCOOH) exhibits only a weak temperature dependence down to 36 K. researchgate.net The radical-radical reaction N + C₂N is also found to be approximately independent of temperature over a range from 296 K down to 54 K. researchgate.net This behavior contrasts with many other neutral-neutral reactions and ensures that C₂N remains reactive in the coldest regions of the interstellar medium.
Table 3: Temperature Dependence of Rate Constants for Key Methylidyne, cyano- Reactions
| Reaction | Temperature Range (K) | Observed Trend | Reference |
|---|---|---|---|
| N + C₂N | 54 - 296 | Approximately independent of temperature | researchgate.net |
| C₂N⁻ + HCOOH | 36 - 294 | Weak temperature dependence | researchgate.net |
| C₂N⁻ + HC₃N | 49 - 294 | Rate constant increases as temperature decreases | researchgate.net |
For a given reaction of C₂N, multiple product channels are often possible. The branching ratio, which describes the fraction of reactants that lead to a specific set of products, is a crucial parameter for astrochemical models. osti.govlu.seresearchgate.net
The formation and reactivity of C₂N isomers are central to understanding its chemistry. The C₂N radical itself has two nearly isoenergetic structures, CCN and CNC. researchgate.net Its cation, C₂N⁺, also has two isomers, CCN⁺ and CNC⁺, with distinct reactivities. nasa.govnih.gov Laboratory studies have measured the rate coefficients and product branching ratios for reactions of both isomers with a variety of small molecules like H₂, CH₄, H₂O, and C₂H₂. nasa.govnih.gov These studies show that different isomers can lead to entirely different products or react at vastly different rates, highlighting the importance of identifying the specific isomer involved in a reaction. For example, CCN⁺ reacts efficiently with H₂ to form HCCN⁺ and H, while CNC⁺ is unreactive. nasa.govnih.gov Such detailed data are essential for accurately predicting the abundances of molecules in interstellar clouds. osti.govresearchgate.net
Table 4: Product Branching Ratios for Reactions of C₂N⁺ Isomers at 300 K
| Reactant Ion | Neutral Reactant | Products | Branching Ratio (%) | Reference |
|---|---|---|---|---|
| CCN⁺ | CH₄ | HCCN⁺ + CH₃ | 100 | nasa.govnih.gov |
| CNC⁺ | CH₄ | H₂CNC⁺ + CH₃ | 100 | nasa.govnih.gov |
| CCN⁺ | H₂O | H₂O⁺ + C₂N | 100 | nasa.govnih.gov |
| CNC⁺ | H₂O | H₂OCNC⁺ | 100 | nasa.govnih.gov |
| CCN⁺ | C₂H₂ | C₄H₂⁺ + N | 100 | nasa.govnih.gov |
| CNC⁺ | C₂H₂ | C₂H₂⁺ + C₂N | 100 | nasa.govnih.gov |
Photochemical and Radiochemical Processes Affecting Methylidyne, cyano-
The formation of the cyanomethylidyne radical (CCN), a highly reactive carbyne, is significantly influenced by photochemical and radiochemical processes, particularly in astrophysical environments like Titan's atmosphere and cold molecular clouds. These processes involve the absorption of energy from photons or high-energy particles by precursor molecules, leading to their fragmentation and the subsequent generation of CCN.
Ultraviolet (UV) photolysis of nitrogen-containing organic molecules is a primary pathway for the formation of cyanomethylidyne radicals. Laboratory studies have demonstrated that the irradiation of acetonitrile (B52724) (CH₃CN) ice with vacuum UV photons serves as an effective method for producing larger, complex organic molecules (COMs), with CCN implicated as a key intermediate.
In experiments involving the UV irradiation of pure CH₃CN ice and H₂O:CH₃CN ice mixtures at 20 K, a variety of new nitrogen-containing COMs were detected. urfu.ru The photolysis of pure acetonitrile ice leads to the formation of species such as ethyl cyanide (CH₃CH₂CN), cyanogen (B1215507) (NCCN), and succinonitrile (B93025) (NCCH₂CH₂CN). urfu.ru The formation of these molecules suggests that the initial photodecomposition of acetonitrile produces smaller radicals, including CCN, which then participate in subsequent reactions. The photolysis of acetonitrile in rare gas solids at 1216 Å has been shown to efficiently produce CCN radicals, which were subsequently studied via their emission spectra. researchgate.net
Another potential precursor for CCN is cyanogen azide (B81097) (N₃CN). While the flash photolysis of cyanogen azide predominantly leads to the formation of the NCN radical through the fission of the N-N bond, there is evidence suggesting that this process could also be a source of carbon atoms. rsc.orgnih.gov These carbon atoms could then react with other nitrogen-containing species to form CCN. However, the direct production of CCN from the photolysis of cyanogen azide is considered a minor pathway. rsc.org
The table below summarizes the key precursors and products observed in UV photolysis experiments relevant to the generation of cyanomethylidyne.
| Precursor | UV Wavelength | Products | Experimental Conditions | Reference |
| Acetonitrile (CH₃CN) | Vacuum UV (7-10.2 eV) | Ethyl cyanide (CH₃CH₂CN), Cyanogen (NCCN), Succinonitrile (NCCH₂CH₂CN) | 20 K ice | urfu.ru |
| Acetonitrile (CH₃CN) | 1216 Å | CCN radical | Rare gas solids | researchgate.net |
| Cyanogen Azide (N₃CN) | Flash photolysis | NCN radical, HNCN | Gas phase | rsc.orgnih.gov |
In addition to UV photolysis, electron-induced reactions and interactions with cosmic rays are significant contributors to the formation of cyanomethylidyne in various environments. In the upper atmospheres of planets like Titan, the impact of fast-moving electrons trapped in the magnetosphere can lead to the dissociation of abundant molecules like methane (CH₄) and nitrogen (N₂). nih.gov This process generates a plethora of reactive species, including radicals that can initiate complex chemical reaction networks leading to the formation of nitrogenated organic compounds.
Laboratory studies on the electron impact ionization of acetonitrile have provided insights into its fragmentation pathways. Electron ionization of CH₃CN over a range of energies (30-200 eV) results in the formation of numerous cationic fragments. whiterose.ac.uk While these studies primarily focus on the detection of ions, the fragmentation of the acetonitrile dication (CH₃CN²⁺), particularly through C-C bond cleavage, is a plausible route for the formation of the neutral CCN radical. aps.org Theoretical calculations have shown that hydrogen migration can lower the energy barrier for this C-C bond cleavage, thereby promoting the fragmentation of the acetonitrile dication. aps.org
Electron-stimulated ion desorption from frozen acetonitrile surfaces also produces a variety of fragment ions, indicating that electron-impact can initiate complex chemistry in condensed phases. nih.govrsc.org The interaction of cosmic rays with interstellar ices containing molecules like acetonitrile is another proposed mechanism for the synthesis of complex organic molecules. ucl.ac.uk In the deep atmosphere of Titan, high-energy cosmic rays are expected to cause a secondary peak of dissociation, contributing to the radical pool necessary for complex organic chemistry. nih.gov
The following table outlines the key processes and resulting fragments from electron-induced reactions and cosmic ray interactions with acetonitrile.
| Process | Precursor | Energy | Key Fragments/Products | Environment | Reference |
| Electron Impact Ionization | Acetonitrile (CH₃CN) | 30-200 eV | Various Cations (e.g., CH₃CN⁺, C₂Hn⁺, CNHn⁺) | Laboratory | whiterose.ac.uk |
| Electron-Impact Double Ionization | Acetonitrile (CH₃CN) | - | Fragmentation via C-C bond cleavage | Laboratory | aps.org |
| Electron Stimulated Desorption | Frozen Acetonitrile | 2300 eV | Fragment ions | Laboratory | nih.govrsc.org |
| Cosmic Ray Interaction | Acetonitrile (CH₃CN) | High Energy | Radicals | Titan's atmosphere, Interstellar Ices | nih.govucl.ac.uk |
Computational Modeling of Complex Reaction Networks for Methylidyne, cyano-
Computational modeling plays a crucial role in elucidating the complex reaction networks involved in the formation and consumption of cyanomethylidyne. These models are particularly important for understanding the chemistry of environments like Titan's atmosphere, where a vast number of reactions occur simultaneously. pnas.orgnih.gov
Ab initio electronic structure calculations are employed to map out the potential energy surfaces of reactions involving CCN and its precursors. nih.gov These calculations help in identifying the most probable reaction pathways, including isomerization and dissociation channels of collision complexes. For instance, theoretical studies have investigated the bimolecular reaction of the ground state cyano radical (CN) with propylene, revealing multiple pathways for the formation of various nitrogen-containing products. nih.gov
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often combined with ab initio calculations to determine the rate constants for individual reaction steps. nih.gov This allows for the prediction of the dominant reaction mechanisms under specific conditions, such as the low temperatures and pressures found in cold molecular clouds and planetary atmospheres.
Computational models of Titan's atmosphere incorporate extensive reaction networks to simulate the formation of nitrogenated organic aerosols. These models have highlighted the importance of reactions involving nitrogen atoms and hydrocarbon radicals in the synthesis of complex organic molecules. pnas.org The formation of H₂C₂N and HCN/CN are considered significant steps in the production of these aerosols. pnas.org Furthermore, theoretical studies have explored the reactions of CCN with various small molecules, confirming its high reactivity and its role as a carbyne radical. nih.gov These computational investigations provide a framework for interpreting observational data and for guiding future laboratory experiments aimed at understanding the intricate chemistry of cyanomethylidyne.
Recent computational explorations of reactions involving hydrogen cyanide (HCN), hydrogen isocyanide (HNC), and ammonia (NH₃) in Titan's atmosphere have identified key intermediates and products relevant to prebiotic chemistry. chemrxiv.org These models predict reaction pathways with low activation barriers, suggesting their viability in Titan's cold environment and underscoring the potential for the synthesis of biologically significant molecules. chemrxiv.org
Astrochemical and Astrophysical Significance of Methylidyne, Cyano
Observational Detections of Methylidyne, cyano- in Interstellar and Circumstellar Environments
The CN radical was among the first molecules identified in interstellar space, marking a pivotal moment in the birth of astrochemistry aanda.orgresearchgate.netarxiv.orgchalmers.se. Its detection has been instrumental in characterizing diverse cosmic environments.
Radio and Millimeter-Wave Astronomical Surveys and Identification
The CN radical possesses a significant dipole moment and exhibits strong emission lines, making it an excellent target for detection via radio and millimeter-wave astronomy frontiersin.orgaanda.orgepj-conferences.orgtaylorandfrancis.com. A prominent emission line used for its identification is observed at a rest frequency of approximately 226874.764 MHz aanda.orgaanda.org. Observational campaigns utilizing advanced radio telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA), have extensively surveyed molecular clouds and star-forming regions for CN emissions aanda.orgarxiv.orgaanda.orgresearchgate.net. These surveys have confirmed the ubiquity of the CN radical across various astronomical settings, including diffuse interstellar clouds, dense molecular clouds, circumstellar envelopes, and even in distant galaxies researchgate.net. Isotopic variants, such as the ¹³C¹⁴N radical, have also been successfully observed, providing further insights into interstellar isotopic ratios cdnsciencepub.com. Beyond galactic environments, CN has also been detected in comets cloudynights.comaanda.org.
Spatial Distribution and Abundance Mapping in Molecular Clouds and Star-Forming Regions
The CN radical is found to be ubiquitous across different stages of star formation, tracing both dense molecular condensations and the more diffuse gas surrounding them aanda.orgarxiv.orgaanda.orgresearchgate.net. Studies focusing on massive protostars have revealed that the spatial distribution of CN emission peaks often does not precisely coincide with the peaks of continuum emission, which typically mark the dense cores where stars are actively forming aanda.orgarxiv.orgaanda.orgresearchgate.net. This suggests that CN is involved in chemical processes that occur in a broader range of conditions within these regions.
The abundance of CN is influenced by the ambient radiation field; it tends to be more abundant in the outer regions of molecular clouds exposed to ultraviolet (UV) radiation, known as photodissociation regions (PDRs), compared to the more shielded inner regions where molecules like hydrogen cyanide (HCN) may be more prevalent researchgate.net. Research in regions like the Galactic Center molecular cloud G+0.693-0.027 and the dark cloud TMC-1 indicates similar abundance patterns for CN-related molecules, hinting at common formation pathways arxiv.orgfrontiersin.orgfrontiersin.org. Furthermore, the ratio of CN to HCN emission intensities has been observed to remain relatively constant across various spatial scales within galaxies, serving as a useful chemical diagnostic researchgate.net. The abundance of CN can also correlate with the density of molecular hydrogen (H₂) in clouds, and its hyperfine structure allows for the determination of ¹²C/¹³C ratios aanda.orgresearchgate.net.
Astrochemical Modeling of Methylidyne, cyano- Formation and Destruction Pathways
Understanding the formation and destruction mechanisms of the CN radical is critical for constructing accurate astrochemical models of the ISM.
Gas-Phase Chemical Networks Incorporating Methylidyne, cyano-
The CN radical is highly reactive and participates in numerous gas-phase chemical reactions that drive the formation of a wide array of interstellar molecules aanda.orgresearchgate.netaanda.org. Key formation pathways include:
Photodissociation of HCN: The absorption of UV photons can break apart HCN molecules, yielding CN radicals and hydrogen atoms researchgate.net.
Neutral-Neutral Reactions: CN can be formed through reactions between various carbon and nitrogen-containing species researchgate.net. For instance, reactions involving ionized carbon (C⁺) can also lead to CN formation researchgate.net.
Dissociative Recombination: The recombination of molecular ions with electrons is a significant process. For example, HCN⁺ reacting with an electron can produce CN and a hydrogen atom researchgate.netfiveable.me.
Charge Transfer Reactions: Processes like CN⁺ + CO → CN + CO⁺ contribute to the CN radical pool researchgate.net.
Reactions with Hydrocarbons: CN readily reacts with unsaturated hydrocarbons, such as propyne (B1212725) (CH₃CCH) and allene (B1206475) (CH₂CCH₂), to form complex nitriles arxiv.orgfrontiersin.orgfrontiersin.org.
Reactions with Other Molecules: CN can react with molecules like oxirane (ethylene oxide) to form C₃H₃NO isomers frontiersin.org, with methanimine (B1209239) to produce imines frontiersin.orgfrontiersin.org, and with vinyl alcohol conformers researchgate.net. It also participates in reactions involving phosphorus, such as P + CN → PN + C aanda.orgarxiv.org.
While CN is highly reactive, it is not expected to be readily destroyed through collisions with phosphorus atoms aanda.orgarxiv.org. Its abundance in PDRs is often enhanced due to the direct impact of UV radiation researchgate.net.
Grain Surface Chemistry and Heterogeneous Reactions of Methylidyne, cyano- Precursors
The CN radical can also interact with interstellar dust grains, particularly by physisorbing onto ice mantles composed of molecules like water (H₂O) or carbon monoxide (CO) acs.orgnih.gov. On water ice surfaces, the reaction of CN with atomic hydrogen (H) can lead to the formation of both HCN and its isomer HNC, often in a roughly 1:1 ratio, depending on the approach geometry of the hydrogen atom acs.orgnih.gov. The reaction of CN with molecular hydrogen (H₂) on water ice can also form HCN, potentially facilitated by quantum tunneling acs.orgnih.gov. When CN interacts with CO ice, it can form the NCCO radical acs.orgnih.gov. The hydrogenation of CN radicals by solid H₂ is recognized as an alternative pathway for synthesizing HCN in the ISM aanda.org. Furthermore, precursors that react with CN on grain surfaces, such as unsaturated hydrocarbons, are important for forming more complex nitrile molecules like HOCH₂CN arxiv.orgfrontiersin.orgfrontiersin.org.
Role of Methylidyne, cyano- in the Formation of Complex Organic Molecules in Space
The CN radical serves as a crucial reactive intermediate and building block in the synthesis of a vast array of complex organic molecules (COMs) in space rsc.orgmdpi.com. Its high reactivity, particularly with molecules containing carbon-carbon double (C=C) and triple (C≡C) bonds, facilitates the formation of cyanopolyyne chains aanda.orgaanda.org. The presence of the CN functional group is particularly important for prebiotic chemistry, as it is involved in the formation of molecules essential for life, such as amino acids, peptides, and nucleobases rsc.org.
The reaction of CN with unsaturated hydrocarbons is often exothermic and barrierless, making these compounds valuable proxies for their parent hydrocarbons in astrochemical studies mit.edu. CN is implicated in the formation of molecules like cyanobenzene mit.edunih.gov and vinyl cyanide (CH₂CHCN) aanda.orgaanda.org. Its reaction with methylamine (B109427) (CH₃NH₂) is a significant pathway for producing aminoacetonitrile (B1212223) (AAN), a proposed precursor to glycine (B1666218) frontiersin.orgoup.com. Similarly, its reaction with methanimine can lead to the formation of complex imines frontiersin.org, and its addition to ethylene (B1197577) can form acrylonitrile (B1666552) frontiersin.org. The increased polarity that the CN radical imparts to hydrocarbons also enhances their detectability via radio astronomy frontiersin.org.
Data Tables
Table 1: Key Observational Properties of the CN Radical
| Property | Detail |
| Detection Method | Radio and Millimeter-wave spectroscopy aanda.orgresearchgate.netchalmers.sefrontiersin.orgaanda.org |
| Key Transition | 226874.764 MHz aanda.orgaanda.org |
| Ubiquity | Ubiquitous across diffuse clouds, dense molecular clouds, star-forming regions, circumstellar envelopes, external galaxies, and comets aanda.orgresearchgate.netarxiv.orgchalmers.seaanda.orgresearchgate.netcloudynights.comaanda.org |
| Spatial Tracing | Traces both molecular condensations and diffuse/extended gas aanda.orgarxiv.orgaanda.orgresearchgate.net. Used for ¹²C/¹³C ratio determination researchgate.net. |
| Isotopic Variants | ¹³C¹⁴N observed cdnsciencepub.com |
Table 2: Representative Gas-Phase Formation Pathways of the CN Radical
| Reaction | Precursors | Products | Notes |
| HCN + photon (ν) | HCN | CN + H | Photodissociation researchgate.net |
| HCN + H | HCN, H | CN + H₂ | Neutral-neutral reaction researchgate.net |
| HCN⁺ + e⁻ | HCN⁺, electron | CN + H | Dissociative recombination researchgate.netfiveable.me |
| CN⁺ + CO | CN⁺, CO | CN + CO⁺ | Charge transfer researchgate.net |
| C + H₃⁺ | C, H₃⁺ | CH⁺ + H₂ | Initiating step; indirectly leads to CN rsc.org |
| CH₃CCH + CN | CH₃CCH, CN | C₄H₃N isomers | Formation of complex nitriles arxiv.orgfrontiersin.orgfrontiersin.org |
| c-C₂H₄O + CN | Oxirane, CN | C₃H₃NO isomers | Formation of C₃H₃NO isomers frontiersin.org |
| CH₂NH + CN | Methanimine, CN | Imines | Formation of complex imines frontiersin.orgfrontiersin.org |
| P + CN | P, CN | PN + C | Reaction involving phosphorus aanda.orgarxiv.org |
Table 3: Role of the CN Radical in Complex Organic Molecule (COM) Formation
| Reaction Partner(s) | Product Molecule(s) | Significance |
| Unsaturated hydrocarbons (C=C, C≡C) | Cyanopolyynes (e.g., HC₂n+1N) | Formation of unsaturated nitrile chains aanda.orgaanda.org |
| Unsaturated hydrocarbons | Cyanobenzene | Aromatic nitrile formation mit.edunih.gov |
| CH₃CCH / CH₂CCH₂ | C₄H₃N isomers (e.g., cyanoallene, propargyl cyanide) | Formation of complex nitriles arxiv.orgfrontiersin.orgfrontiersin.org |
| CH₃NH₂ | Aminoacetonitrile (AAN) | Precursor to glycine, building block for amino acids frontiersin.orgoup.com |
| CH₂NH | Complex imines | Formation of complex nitrogen-containing organic molecules frontiersin.org |
| CH₂CH₂ | Acrylonitrile | Formation of unsaturated nitrile frontiersin.org |
| General hydrocarbons | N/A | Increases polarity, aiding radio detection frontiersin.org |
| Various species | Amino acids, peptides, nucleobases | Key intermediate in prebiotic chemistry rsc.org |
List of Compounds Mentioned
Methylidyne, cyano- (CN radical)
Hydrogen cyanide (HCN)
Hydrogen isocyanide (HNC)
Cyanogen (B1215507) (C₂N₂)
Carbon monoxide (CO)
Carbon (C)
Nitrogen (N)
Hydrogen (H)
Hydrogen molecule (H₂)
Carbon ion (C⁺)
Cyanogen ion (CN⁺)
Carbon monophosphide (CP)
Phosphorus (P)
Phosphorus nitride (PN)
Phosphorus oxide (PO)
Phosphorus hydride (PH)
Propyne (CH₃CCH)
Allene (CH₂CCH₂)
Cyanopolyynes (HC₂n+1N)
Cyanobenzene
Vinyl cyanide (CH₂CHCN)
Oxirane (c-C₂H₄O)
Ethylene oxide
C₃H₃NO isomers
Methanimine (CH₂NH)
Imines
Acrylonitrile
Methylamine (CH₃NH₂)
Aminoacetonitrile (AAN)
Glycine
Cyanoketene (NC–CH=C=O)
Ketenyl radical
Cyanic acid (HOCN)
Cyanoallene (CH₂CCHCN)
Propargyl cyanide (HCCCH₂CN)
Cyanopropyne (CH₃CCCN)
Cyanoformaldehyde (HCOCN)
Glycolonitrile (HOCH₂CN)
Cyanoacetaldehyde (HCOCH₂CN)
Formyl cyanide (HCOCN)
Cyanomethanimine
Cyanocarbene radical (HCCN)
Formyl radical (HCO•)
Acetonitrile (B52724) (CH₃CN)
Silyl cyanide (SiCN)
1-cyanonaphthalene
2-cyanonaphthalene
Hydroxyacetonitrile
Propylene oxide (CH₃CHOCH₂)
Methylcarbamic acid (CH₃NHCOOH)
Cyanamide (NH₂CN)
Carbodiimide (HNCNH)
Adenine
Aminoacetonitrile (AAN) / Glycinenitrile
Methylamine (CH₃NH₂)
Acetonitrile (CH₃CN)
HCN⁺
CN⁺
HCNH⁺
HCO⁺
N₂H⁺
H₃O⁺
H₂O⁺
H₂S
CH
CH⁺
OH
H₂CO
H₂O
H₂S
¹³C¹⁴N
¹³CN
H¹³CN
HN¹³C
C¹⁸O
H¹³CO⁺
HC¹⁸O⁺
N₂D⁺
DNC
N₂H⁺
CCS
C₃N
C₄H
HC₅N
NCCO
NH₂CHO
NH₂CH₂CN
Advanced Research Frontiers and Future Directions in Methylidyne, Cyano Chemistry
Exploration of Methylidyne, cyano- in Novel Chemical Systems
The extreme reactivity of the methylidyne, cyano- radical makes it a challenging but potentially rewarding target for synthetic and materials chemistry. Current research frontiers are focused on theoretical approaches to harnessing this reactivity, particularly in coordination chemistry and materials science.
Coordination Chemistry and Stabilization of Methylidyne, cyano- Ligands
The coordination of radical species to metal centers is a burgeoning field of chemistry, offering pathways to novel electronic and magnetic properties. mdpi.com Theoretically, the methylidyne, cyano- radical, with its unpaired electron, could act as a ligand. However, stabilizing such a highly reactive species in a coordination complex is a formidable challenge.
Computational studies are the primary tool for exploring this frontier. Theoretical investigations into the interaction between paramagnetic metal ions and radical ligands are beginning to uncover the factors that govern the strength and nature of their bonding. mdpi.com While specific studies on C₂N as a ligand are scarce, research on related systems, such as those involving redox-active ligands, provides a conceptual framework. nih.gov For instance, density functional theory (DFT) and ab initio methods can be used to model the coordination of C₂N to various transition metals, predicting the geometry, stability, and electronic structure of hypothetical complexes. mdpi.commdpi.com
A key research question is whether the C₂N radical would act as a strong-field or weak-field ligand, a property that is not always straightforward even for stable species like the cyanide ion (CN⁻). nih.gov The interaction would be governed by the overlap between the radical's molecular orbitals and the d-orbitals of the metal center. Understanding these interactions is crucial for predicting the magnetic properties of potential C₂N-metal complexes. The stabilization of the radical upon coordination could also temper its reactivity, potentially allowing for further synthetic transformations. This area remains almost entirely theoretical, representing a significant opportunity for computational chemistry to guide future synthetic efforts.
Table 1: Theoretical Considerations for Methylidyne, cyano- as a Ligand
| Research Area | Key Questions | Applicable Computational Methods | Potential Outcomes |
|---|---|---|---|
| Coordination & Stability | Can C₂N form stable bonds with metal centers? What metals are most suitable? | Density Functional Theory (DFT), Ab initio calculations (CASSCF, NEVPT2) | Prediction of stable M-C₂N complexes; understanding of bonding nature. |
| Electronic Properties | How does C₂N influence the electronic structure and spin state of the metal center? | DFT, Multireference methods | Design of molecular materials with novel magnetic or electronic properties. mdpi.com |
| Reactivity | How is the reactivity of C₂N modified upon coordination? | Ab initio molecular dynamics (AIMD), Transition state theory | Opening new synthetic pathways by using the coordinated radical. |
Potential Applications in Materials Science and Functionalization (Theoretical Predictions)
The high reactivity of radicals is being increasingly exploited for the chemical functionalization of 2D materials like graphene and transition metal dichalcogenides (TMDCs) to tune their physicochemical properties. nih.govresearchgate.netrsc.org While specific applications of methylidyne, cyano- have not yet been demonstrated, theoretical predictions suggest it could be a potent agent for surface modification.
Free radicals can form covalent bonds with the surfaces of 2D materials, altering their electronic structure and chemical properties. nih.gov This process, known as covalent functionalization, can be used to introduce new functionalities, modulate charge-carrier density, or create defect sites for further reactions. rsc.org Given that methylidyne, cyano- is a highly reactive carbyne radical, it is predicted to readily react with the surfaces of materials like hexagonal boron nitride (h-BN) or MoS₂. nih.govnih.gov
Theoretical modeling using computational simulations can predict the outcomes of such functionalization. researchgate.net For example, DFT calculations can determine the most favorable binding sites for C₂N on a material's surface, the strength of the resulting covalent bond, and the impact on the material's band structure. Such studies are crucial for the rational design of new materials with tailored electronic, optical, or catalytic properties. The functionalization of 2D materials with cyano-containing radicals could lead to applications in electronics, sensing, and catalysis, although this remains a purely theoretical frontier. nih.gov
Development of Advanced Spectroscopic and Computational Methodologies
The transient and reactive nature of methylidyne, cyano- necessitates sophisticated methods to study its properties and behavior. The intersection of artificial intelligence, machine learning, and high-performance computing is creating powerful new tools for this purpose.
Machine Learning and AI-Driven Approaches for Predicting Reactivity and Spectra
Predicting Reactivity: ML models, particularly artificial neural networks and random forests, can be trained on large datasets of known reaction rates to predict the reactivity of new chemical species. rsc.orgnih.gov Recent work has focused on developing predictive frameworks specifically for radical reactions, using molecular fingerprints or graph-based representations as inputs. neurips.ccacs.orgnih.gov Such models could be trained to predict the rate constants of C₂N with various interstellar molecules, providing crucial data for astrochemical models.
Table 2: AI and Machine Learning Applications for Methylidyne, cyano-
| Application Area | AI/ML Technique | Input Data | Predicted Output | Significance |
|---|---|---|---|---|
| Reactivity Prediction | Artificial Neural Networks, LightGBM, Random Forest | Molecular fingerprints, Mordred descriptors nih.gov | Reaction rate constants (logk) | Accelerates population of astrochemical reaction databases. |
| Reaction Pathway Prediction | Contrastive Learning, Transformers | Reactant SMILES strings | Reaction products and mechanistic pathways neurips.cc | Uncovers novel formation and destruction routes for C₂N. |
| Rotational Spectroscopy | Artificial Neural Networks | Spectral line lists | Molecular identification, moments of inertia aip.org | Automates and accelerates the analysis of complex astronomical spectra. |
| Vibrational Spectroscopy | Graph Neural Networks, Autoencoders | Molecular structure | Vibrational spectra, pattern recognition spectroscopyonline.com | Aids in identifying species in different environments, like solid ices. |
High-Performance Computing for Large-Scale Astrochemical Simulations
Understanding the abundance and distribution of methylidyne, cyano- in interstellar space requires complex chemical models that simulate the evolution of dense molecular clouds over millions of years. These models incorporate vast networks of chemical reactions, often involving thousands of reactions among hundreds of species. astrochem-tools.org The computational cost of solving the system of ordinary differential equations that describes such a network is immense, necessitating the use of high-performance computing (HPC). crunchyard.com
HPC enables researchers to run large-scale simulations that can track the formation and destruction of C₂N under various physical conditions (e.g., temperature, density, radiation field). nasa.govsns.it Furthermore, HPC is essential for performing the underlying quantum chemical calculations needed to determine the rate coefficients of individual reactions, especially at the low temperatures of interstellar clouds where experimental data is scarce. mit.edu
Ab initio molecular dynamics (AIMD) is another computationally intensive technique that relies on HPC. nih.govmdpi.com AIMD allows for the simulation of chemical reactions without pre-defined potential energy surfaces, making it a powerful tool for discovering unexpected reaction pathways and intermediates. ugent.bemit.edu Applying AIMD to the reactions of C₂N could reveal novel formation routes for complex organic molecules in space.
Uncharted Reaction Pathways and Unobserved Isomers of Methylidyne, cyano-
Despite progress, there are still significant gaps in our knowledge of the chemistry of C₂N. Identifying new reaction pathways and searching for as-yet-unobserved isomers are key areas of ongoing research.
The radical nature of methylidyne, cyano- (CCN) makes it highly reactive, but its isomeric form, CNC, is also of great interest. Experimental and theoretical studies on the decomposition of acetonitrile (B52724) (CH₃CN) have shown that both CCN and CNC radicals can be formed. rsc.orgresearchgate.net The two isomers can be interconverted by the action of light, with visible light favoring the formation of CNC from CCN, and UV light inducing the reverse transformation. rsc.orgresearchgate.net
Computationally, the enthalpy of formation for CNC has been calculated to be slightly lower (more stable) than that of CCN, with values around 676 ± 12 kJ mol⁻¹ for CNC and 682 ± 13 kJ mol⁻¹ for CCN. researchgate.net This small energy difference suggests that CNC could also be present in astrochemical environments, even though only CCN has been definitively detected in space so far. The lack of a CNC detection could be due to its specific formation or destruction pathways, or perhaps its spectroscopic signatures are weaker or lie in regions that are more difficult to observe.
Future research will focus on:
Exploring New Reaction Channels: Detailed computational studies of C₂N reacting with a wider range of interstellar molecules, including complex organics and species on dust grain surfaces.
Spectroscopic Characterization of Isomers: High-level ab initio calculations to produce highly accurate rotational and vibrational spectra for CNC and other potential, less stable isomers. nih.govresearchgate.net This theoretical data is essential to guide radio astronomical searches.
Isomeric Interconversion Mechanisms: Investigating the mechanisms of isomerization between CCN and CNC under interstellar conditions, including the roles of cosmic rays and the interstellar radiation field.
The continued synergy between advanced computational chemistry, laboratory experiments, and astronomical observations will be crucial for charting these new territories in the chemistry of methylidyne, cyano-.
Low-Temperature Quantum Tunneling Effects in Methylidyne, cyano- Reactions
In the frigid depths of interstellar clouds, where temperatures can plummet to just a few Kelvin above absolute zero, classical chemical reaction theories often break down. At these temperatures, quantum mechanical tunneling can become the dominant pathway for chemical transformations, allowing reactions to proceed even when the reactants lack the energy to overcome activation barriers.
While direct experimental or theoretical studies on quantum tunneling in reactions specifically involving Methylidyne, cyano- are not extensively documented, the principles of low-temperature quantum chemistry strongly suggest its importance. The isomerization of Methylidyne, cyano- to the more stable cyanoacetylene (B89716), for instance, is a prime candidate for a reaction heavily influenced by quantum tunneling. Theoretical studies on the isomerization of similar, small molecules have demonstrated that tunneling through the potential energy barrier can be a significant, if not the primary, mechanism for conversion at low temperatures.
Table 1: Theoretical Comparison of Isomerization Mechanisms
| Isomerization Pathway | Classical Over-the-Barrier | Quantum Tunneling |
| Temperature Regime | Higher temperatures | Low temperatures (< 50 K) |
| Energy Requirement | Requires sufficient thermal energy to surpass the activation energy barrier. | Can occur even when thermal energy is below the activation barrier. |
| Dominant Factor | Thermal energy of reactants. | Wave-particle duality of atoms, allowing them to "tunnel" through the energy barrier. |
| Expected Rate at Low T | Extremely slow, effectively negligible. | Can be significantly faster than classical predictions, enabling the reaction to proceed. |
The potential energy surface of the C2HN system, which includes Methylidyne, cyano- and its isomers, is complex, with multiple minima corresponding to different stable or metastable configurations. The transition between these states, particularly at the low temperatures of interstellar space, is likely governed by quantum tunneling. Future research employing advanced computational techniques, such as ring polymer instanton theory, will be crucial to accurately model these tunneling rates and understand their impact on the abundance and distribution of Methylidyne, cyano- and its isomers.
Metastable States and Their Role in Chemical Evolution
Methylidyne, cyano- is a classic example of a metastable molecule, possessing higher energy than its most stable isomer, cyanoacetylene, yet being kinetically stable enough to exist and be observed in the interstellar medium. The presence of such metastable species is a testament to the non-equilibrium nature of interstellar chemistry, where the harsh, low-density conditions can prevent molecules from reaching their thermodynamic ground state.
The detection of protonated Methylidyne, cyano- (HCCNCH+) in the cold dense cloud TMC-1 further underscores the significance of metastable isomers in interstellar chemical networks. ru.nlnih.gov This was the first observation of a protonated form of a metastable isomer in such an environment. The abundance ratio of HCCNCH+ to its neutral precursor, HCCNC, provides valuable constraints for astrochemical models, helping to refine our understanding of ion-neutral reactions that drive the formation of complex molecules. nih.gov
Table 2: Observed Abundances of HC3N Isomers and their Protonated Forms in TMC-1
| Species | Column Density (cm⁻²) | Abundance Ratio |
| HCCNC | (3.0 ± 0.5) x 10¹⁰ | - |
| HCCNCH+ | (3.0 ± 0.5) x 10¹⁰ | HCCNCH+/HCCNC = 0.010 ± 0.002 |
| HC3N | High | - |
Interdisciplinary Connections and Broader Scientific Impact
The study of Methylidyne, cyano- extends beyond the confines of astrochemistry, forging connections with fundamental principles of chemical physics and quantum mechanics, and offering a unique perspective on the grand narrative of galactic chemical evolution.
Linkages to Fundamental Chemical Physics and Quantum Mechanics
Methylidyne, cyano- serves as an excellent laboratory for probing the fundamental principles of quantum mechanics. Its molecular structure, bonding, and spectroscopic properties are all governed by the laws of quantum mechanics. High-resolution spectroscopy of this molecule, combined with sophisticated quantum chemical calculations, allows for a detailed characterization of its rotational and vibrational energy levels. nih.gov These studies not only provide the precise frequencies needed for its astronomical detection but also serve as a stringent test for theoretical models of molecular structure and dynamics.
The concept of the potential energy surface is central to understanding the stability and reactivity of Methylidyne, cyano- and its isomers. umn.edumuni.czlongdom.org Quantum chemical calculations are essential for mapping out this surface, identifying the various energy minima corresponding to different isomers, and the transition states that connect them. The heights of these transition state barriers determine the kinetic stability of metastable species like Methylidyne, cyano-, while the shape of the barriers influences the probability of quantum tunneling between isomers.
Implications for the Understanding of Galactic Chemical Evolution
Galactic chemical evolution models aim to describe how the abundances of different chemical elements and their isotopes change over cosmic time. umd.edu The formation and destruction of molecules, particularly those containing key biogenic elements like carbon and nitrogen, are an integral part of this evolutionary process.
Astrochemical models that incorporate detailed reaction networks for nitrogen-bearing species are essential for interpreting observational data and for providing a more complete picture of galactic chemical evolution. anr.frarxiv.org The inclusion of metastable isomers like Methylidyne, cyano- in these models is critical, as they can significantly impact the predicted abundances of other molecules and provide a more nuanced understanding of the chemical pathways that lead to the rich molecular diversity observed in our galaxy and beyond. The study of molecules like Methylidyne, cyano- in different galactic environments can, in turn, provide valuable feedback for refining these large-scale models of galactic chemical evolution.
Conclusion and Research Outlook for Methylidyne, Cyano
Summary of Key Contributions and Scientific Advancements in Methylidyne, cyano- Research
Research into Methylidyne, cyano- has yielded significant advancements, particularly in elucidating its structure, reactivity, and role in extraterrestrial environments. Initially, the focus was largely on its structural and spectroscopic properties. nih.govbohrium.com However, recent scientific inquiry has shifted towards its chemical reactivity, revealing it to be a more reactive species than the well-known cyano radical (CN). nih.govbohrium.com
A pivotal advancement has been the characterization of its reaction mechanisms. Theoretical studies have definitively confirmed that Methylidyne, cyano- engages in carbyne insertion-dissociation reactions rather than direct hydrogen abstraction. nih.govbohrium.com This has been demonstrated in its interactions with a variety of sigma-bonded molecules like methane (B114726), ammonia (B1221849), and water, as well as pi-bonded molecules such as acetylene (B1199291). nih.govbohrium.com These findings are crucial for understanding its role in complex chemical environments.
The astrochemical community has made significant strides in recognizing the importance of Methylidyne, cyano- and related species. Its reactions are considered potential pathways for the formation of novel cyano-containing molecules and heterocyclic nitrogen-containing compounds in the interstellar medium (ISM) and planetary atmospheres. nih.govresearchgate.net The detection of various cyanides, from cyanocyclopentadiene to cyanobiphenylenes in molecular clouds like TMC-1, underscores the relevance of cyano-functionalized molecules in the cosmos and points to the foundational role of simpler precursors. nih.govmit.eduresearchgate.net
Table 1: Key Research Findings on Methylidyne, cyano- (CCN)
| Research Area | Focus of Study | Key Advancement/Finding | Reference |
|---|---|---|---|
| Chemical Reactivity | Reaction Mechanisms with σ- and π-bonded molecules | Demonstrated carbyne-insertion behavior, proving it to be a highly reactive carbyne radical. | nih.govbohrium.com |
| Astrochemistry | Formation of complex organic molecules in the ISM | Identified as a critical intermediate in forming heterocyclic N-containing molecules in space. | researchgate.net |
| Spectroscopy | Structural and Spectroscopic Characterization | Extensive studies have laid the groundwork for understanding its fundamental properties. | nih.govbohrium.com |
| Theoretical Chemistry | Computational analysis of reaction pathways | Calculations confirmed exothermic, barrierless pathways for reactions with unsaturated hydrocarbons. | mit.eduastrobiology.com |
Identification of Persistent Challenges and Critical Knowledge Gaps
Despite progress, significant challenges and knowledge gaps persist in the study of Methylidyne, cyano-. The molecule's high reactivity, while a subject of interest, also presents a major experimental hurdle, making it difficult to study under controlled laboratory conditions. wikipedia.org This has led to a reliance on theoretical calculations, which, while powerful, require experimental validation.
A critical gap exists in the experimental characterization of its reaction products. While theoretical models propose specific pathways and products, direct experimental verification is often lacking. nih.govbohrium.com This is especially true for its reactions in astrochemical contexts, where the complex and extreme conditions are difficult to replicate. The precise mechanisms and efficiencies of its contribution to the synthesis of larger, more complex nitriles in the ISM are not fully constrained.
Furthermore, while the role of cyano-derivatives as potential proxies for detecting non-polar molecules in the ISM has been proposed, the foundational chemistry linking simple radicals like Methylidyne, cyano- to these larger species needs further elucidation. nih.govresearchgate.net There is a need for a more comprehensive understanding of the entire reaction network, from simple precursors to the complex molecules observed by radio astronomy.
Prospective Research Avenues and Transformative Opportunities in Methylidyne, cyano- Chemistry
The future of Methylidyne, cyano- research is rich with opportunities for transformative discoveries. A primary avenue lies in bridging the gap between theoretical predictions and experimental observations. Advanced experimental techniques are needed to study its reactions in the gas phase and on icy grain mantles, providing crucial data to benchmark and refine theoretical models.
Prospective Research Directions:
Advanced Laboratory Astrophysics: Conducting experiments that simulate interstellar conditions to directly study the reaction kinetics and product branching ratios of Methylidyne, cyano- with a wider range of astrophysically relevant molecules. This will provide critical inputs for astrochemical models.
Enhanced Spectroscopic Characterization: High-resolution rotational and vibrational spectroscopy of Methylidyne, cyano- and its reaction products is essential. nih.govresearchgate.net Such data will be invaluable for its unambiguous identification in astronomical surveys and for providing detailed insights into its molecular structure and bonding.
Exploring Synthetic Chemistry: The unique reactivity of Methylidyne, cyano- could be harnessed in synthetic organic chemistry. Investigating its potential as a reagent for the synthesis of novel nitrogen-containing heterocyclic compounds could open new avenues in materials science and pharmacology.
Planetary Atmosphere Chemistry: Further investigation into the role of Methylidyne, cyano- in the atmospheres of planets and moons, such as Titan, is warranted. researchgate.netscience.gov Its reactivity could be a key factor in the formation of the complex organic hazes observed in these environments.
Interdisciplinary Collaboration: The synergy between quantum chemistry, laboratory spectroscopy, and radio astronomy has been highly effective in identifying new interstellar molecules. nih.gov Strengthening these collaborations will be key to tracing the path from simple radicals like Methylidyne, cyano- to the rich inventory of complex organic molecules found in space.
By pursuing these research avenues, the scientific community can unlock a deeper understanding of this fascinating radical, from its fundamental chemical properties to its significant role in shaping the chemical complexity of our universe.
Q & A
Q. How is cyano-methylidyne synthesized and characterized in laboratory settings?
Cyano-methylidyne (CH–CN) can be synthesized via controlled pyrolysis of precursors like bromoform (CHBr₃) under inert conditions. Characterization involves:
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C≡N stretch near 2200 cm⁻¹).
- Microwave spectroscopy to determine rotational constants and bond lengths .
- Purity validation via gas chromatography (GC) coupled with flame ionization detection. For novel compounds, elemental analysis and nuclear magnetic resonance (NMR) (if stable in solution) are required .
Q. What spectroscopic techniques are used to detect cyano-methylidyne in gas-phase reactions?
Key techniques include:
- Microwave spectroscopy : Measures rotational transitions to derive bond lengths and angles (e.g., rotational constant for cyano-pentafluorobenzene derivatives) .
- Laser-induced fluorescence (LIF) : Tracks electronic transitions in combustion systems.
- Cavity ring-down spectroscopy (CRDS) : Detects trace concentrations in low-pressure environments. A comparison of rotational constants from prior studies:
| Compound | Rotational Constant (MHz) | Source |
|---|---|---|
| Cyano-pentafluorobenzene | 5234.56 | Sharma et al. |
| Isocyano-pentafluorobenzene | 5189.21 | Present study |
Discrepancies arise from isotopic effects or experimental resolution .
Advanced Research Questions
Q. How can computational methods predict reaction pathways involving cyano-methylidyne?
- Potential Energy Surface (PES) analysis : Maps intermediates and transition states using density functional theory (DFT) or coupled-cluster methods (e.g., CCSD(T)). For example, the reaction of CH with n-butanol proceeds via H-abstraction or addition mechanisms, with activation energies calculated at the B3LYP/6-311++G(d,p) level .
- Kinetic Monte Carlo simulations : Model reaction networks in combustion environments.
- Validation : Cross-check computed vibrational frequencies with experimental IR data to refine force fields .
Q. How can researchers resolve contradictions in kinetic data from studies on cyano-methylidyne reactions?
Contradictions often stem from:
- Experimental conditions : Differences in pressure, temperature, or detection limits (e.g., LIF vs. CRDS sensitivity).
- Isomeric interference : Cyano vs. isocyano derivatives may co-elute in spectroscopic analyses. Methodological solutions :
- Standardized protocols : Adopt IUPAC guidelines for kinetic measurements (e.g., shock tube vs. flow reactor setups).
- Cross-lab reproducibility : Share raw datasets (e.g., rotational constants, rate coefficients) via supplementary materials for independent validation .
- Meta-analysis : Use statistical tools (e.g., weighted least squares) to reconcile divergent datasets .
Q. What strategies are effective for studying cyano-methylidyne in interstellar environments?
- Radio astronomy : Use telescopes like ALMA to detect rotational transitions in molecular clouds (e.g., 85–110 GHz bands).
- Laboratory astrophysics : Simulate cold (10–50 K) conditions in supersonic jets to measure isomer-specific reactivity.
- Isotopic labeling : Replace with to distinguish spectral lines from background noise .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., laser power, pressure calibration) in supplementary materials .
- Data validation : Compare computational results with at least two experimental techniques (e.g., IR + microwave) .
- Ethical citation : Prioritize primary literature over reviews when citing kinetic or spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
